2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of pyrimidine and benzothiazole moieties, which contribute to its distinctive chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrimidine and benzothiazole intermediates, followed by their coupling through a sulfanyl linkage. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s unique structure allows it to bind selectively to its targets, enhancing its efficacy and reducing potential side effects.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (sulfamethazine)
- LYSINE COMPOUND WITH 4-(2’,4’-DI-F-(1,1’-BI-PH)-4-YL)-2-ME-4-OXOBUTANOIC ACID
- ETHYL 2-AMINO-1-[4-(AMINOSULFONYL)PHENYL]-4-(1,3-BENZODIOXOL-5-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
Uniqueness
Compared to similar compounds, 2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide stands out due to its unique combination of pyrimidine and benzothiazole moieties. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H18N4O3S2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H18N4O3S2/c1-3-4-10-7-14(22)20-16(18-10)25-9-15(23)21-17-19-12-6-5-11(24-2)8-13(12)26-17/h5-8H,3-4,9H2,1-2H3,(H,18,20,22)(H,19,21,23) |
InChI Key |
GOMSIRBTTUZRIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Origin of Product |
United States |
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